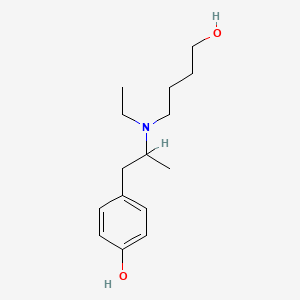

Desmethylmebeverine alcohol

Description

Properties

IUPAC Name |

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGYIAYXMHMWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935158 | |

| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-67-1 | |

| Record name | Desmethylmebeverine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Desmethylmebeverine Alcohol (CAS 155172-67-1)

[1][2][3][4]

Executive Summary

Desmethylmebeverine Alcohol (also known as O-desmethyl mebeverine alcohol) is a secondary metabolite and potential process impurity of the antispasmodic drug Mebeverine .[] Functionally, it represents the hydrolyzed alcohol fragment of the parent drug, subsequently modified via O-demethylation at the phenyl ring.

In drug development, this compound is critical for impurity profiling (per ICH Q3A/B guidelines) and metabolic pathway elucidation . While Mebeverine Acid is the primary circulating metabolite in humans, Desmethylmebeverine Alcohol serves as a marker for specific CYP450-mediated phase I oxidative metabolism.

Chemical Identity & Structural Analysis[5][6]

| Property | Detail |

| Common Name | Desmethylmebeverine Alcohol |

| CAS Registry Number | 155172-67-1 |

| IUPAC Name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol |

| Synonyms | O-Desmethyl Mebeverine Alcohol; 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-1-butanol |

| Molecular Formula | C₁₅H₂₅NO₂ |

| Molecular Weight | 251.37 g/mol |

| SMILES | CCN(CCCCO)C(C)CC1=CC=C(O)C=C1 |

| Structural Features | Secondary alcohol (terminal), Phenolic hydroxyl (para-position), Tertiary amine (central core) |

Structural Commentary

The molecule consists of a phenol core linked via a propyl chain to a central tertiary amine . This amine is further substituted with an ethyl group and a 4-hydroxybutyl chain .[2] Unlike its precursor, Mebeverine Alcohol, which possesses a methoxy group (-OCH₃), this compound features a free phenolic hydroxyl (-OH), significantly altering its polarity and hydrogen-bonding potential.

Physicochemical Profiling

Understanding the physicochemical properties is essential for developing extraction protocols and chromatographic methods.

| Parameter | Value / Characteristic | Context |

| Physical State | Solid / Powder | Hygroscopic nature requires desiccated storage.[] |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |

| Water Solubility | Moderate to Low | pH-dependent due to the ionizable amine and phenol. |

| pKa (Base) | ~10.2 (Predicted) | Attributed to the tertiary amine nitrogen. |

| pKa (Acid) | ~9.8 (Predicted) | Attributed to the phenolic hydroxyl group. |

| LogP | ~2.1 (Predicted) | Less lipophilic than Mebeverine Alcohol (LogP ~2.6) due to -OH. |

| Storage | -20°C (Long term) | Protect from light and moisture to prevent oxidation. |

Pharmacological Context & Metabolic Pathway[8]

Desmethylmebeverine Alcohol is generated through a two-step metabolic biotransformation of Mebeverine.

-

Hydrolysis: Rapid esterase-mediated hydrolysis of Mebeverine yields Veratric Acid and Mebeverine Alcohol .[3]

-

O-Demethylation: Mebeverine Alcohol undergoes oxidative demethylation (likely via CYP450 isozymes) to form Desmethylmebeverine Alcohol .

Metabolic Pathway Visualization

Figure 1: Biotransformation pathway of Mebeverine leading to Desmethylmebeverine Alcohol.

Synthesis & Isolation Strategy

For analytical reference standards, isolation from biological matrices is inefficient. Chemical synthesis is the preferred route.

Retrosynthetic Analysis

The most robust synthetic approach involves reductive amination .

-

Precursors:

-

Amine Fragment: 4-(Ethylamino)butan-1-ol (CAS 13325-10-5 derivative).

-

Ketone Fragment: 1-(4-Hydroxyphenyl)propan-2-one (CAS 770-39-8).

-

-

Reaction Protocol:

-

Condense the ketone and amine in a solvent like Dichloromethane (DCM) or Methanol.

-

Use a reducing agent such as Sodium Triacetoxyborohydride (STAB) to reduce the intermediate imine.

-

Note: The phenolic hydroxyl may require transient protection (e.g., benzyl ether) if side reactions occur, followed by hydrogenolysis.

-

Alternative Route (Demethylation)

Analytical Characterization

Validating the identity of CAS 155172-67-1 requires a multi-modal approach.

A. HPLC-UV / LC-MS Profiling

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV: 280 nm (Phenolic absorption).

-

MS (ESI+): Look for parent ion [M+H]⁺ = 252.2 .

-

-

Differentiation: Desmethylmebeverine Alcohol (m/z 252) will elute earlier than Mebeverine Alcohol (m/z 266) due to increased polarity (OH vs OMe).

B. Mass Spectrometry Fragmentation (MS/MS)

In MS/MS (Product Ion Scan of 252.2), expect the following diagnostic fragments:

-

m/z 107: Hydroxybenzyl cation (characteristic of the phenol moiety).

-

m/z 146: Loss of the hydroxybenzyl fragment.

-

m/z 234: Loss of water ([M+H] - 18).

C. NMR Spectroscopy Expectations (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region: Two doublets (AA'BB' system) around 6.6 - 7.0 ppm , integrating to 4 protons (characteristic of para-substituted phenol).

-

Phenolic OH: Broad singlet around 9.0 - 9.2 ppm (exchangeable with D₂O).

-

Methine (Chiral Center): Multiplet around 2.8 - 3.0 ppm .

-

Methyl Group: Doublet around 0.9 ppm .

-

Ethyl/Butyl Chains: Complex multiplets in the 1.0 - 2.6 ppm range.

-

Aliphatic OH: Broad singlet/triplet around 4.4 ppm .

Analytical Workflow Diagram

Figure 2: Analytical workflow for the identification and quantification of Desmethylmebeverine Alcohol.

References

-

Stockis, A., et al. (2002).[3] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[3] Retrieved from [Link]

-

World Anti-Doping Agency (WADA). (2021).[7] TL02 - Mebeverine Metabolism. WADA Technical Letter. Retrieved from [Link]

-

Kraemer, T., et al. (2000).[7] On the metabolism of the amphetamine-derived antispasmodic drug mebeverine. Drug Metabolism and Disposition, 28(3), 339-347.[7] Retrieved from [Link]

Sources

- 2. O-Desmethyl Mebeverine Alcohol - Acanthus Research [acanthusresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]

- 5. Desmethyl Mebeverine Alcohol Glucuronide | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. wada-ama.org [wada-ama.org]

An In-Depth Technical Guide to O-Desmethyl Mebeverine Alcohol: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Desmethyl Mebeverine Alcohol, a significant metabolite of the musculotropic antispasmodic drug, mebeverine. This document delves into the metabolite's chemical structure, its metabolic formation from the parent drug, and detailed analytical methodologies for its detection and quantification in biological matrices. Authored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy, offering a self-validating system of protocols and a deep understanding of the causality behind experimental choices. The content is grounded in authoritative sources, complete with in-text citations and a comprehensive reference list.

Introduction: Mebeverine and its Metabolic Fate

Mebeverine is a widely prescribed drug for the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal spasmodic conditions. Its therapeutic action is primarily attributed to a direct relaxant effect on the smooth muscles of the gastrointestinal tract. Upon oral administration, mebeverine undergoes rapid and extensive first-pass metabolism, making the parent drug virtually undetectable in plasma[1]. Consequently, understanding its metabolic profile is paramount for pharmacokinetic studies and for assessing oral exposure.

The primary metabolic pathway of mebeverine involves the enzymatic hydrolysis of its ester bond by esterases, yielding veratric acid and mebeverine alcohol[2][3]. Mebeverine alcohol then serves as a substrate for further biotransformation, leading to the formation of several other metabolites, including the subject of this guide, O-desmethyl mebeverine alcohol[4].

Chemical Structure and Properties of O-Desmethyl Mebeverine Alcohol

The precise chemical identity of O-desmethyl mebeverine alcohol is crucial for its synthesis as a reference standard and for its accurate identification in analytical assays.

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol | [1][5] |

| CAS Number | 155172-67-1 | [1][5][6] |

| Molecular Formula | C15H25NO2 | [1][5][6] |

| Molecular Weight | 251.36 g/mol | [1][5] |

The structure is characterized by a phenol group, resulting from the O-demethylation of the methoxy group on the aromatic ring of mebeverine alcohol. This structural modification significantly alters the polarity and potential for further conjugation reactions compared to its precursor.

Metabolic Pathway: Formation of O-Desmethyl Mebeverine Alcohol

The generation of O-desmethyl mebeverine alcohol is a two-step process initiated after the oral intake of mebeverine.

Caption: Metabolic conversion of mebeverine to O-desmethyl mebeverine alcohol.

Step 1: Hydrolysis of Mebeverine The initial and most rapid metabolic step is the hydrolysis of the ester linkage in mebeverine. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and intestinal mucosa. This enzymatic cleavage results in the formation of two primary metabolites: mebeverine alcohol and veratric acid[2][3]. The high efficiency of this hydrolysis is the primary reason for the low systemic bioavailability of the parent mebeverine molecule.

Step 2: O-Demethylation of Mebeverine Alcohol Following its formation, mebeverine alcohol undergoes Phase I metabolism, primarily through O-demethylation. This reaction involves the removal of a methyl group from the methoxy-substituted aromatic ring, leading to the formation of a phenolic hydroxyl group. This biotransformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are key players in the metabolism of a vast array of xenobiotics[7][8][9]. While the specific CYP isozymes responsible for the O-demethylation of mebeverine alcohol have not been definitively identified in the literature, CYP enzymes are well-known to catalyze such reactions[7][8][9]. This enzymatic process yields O-desmethyl mebeverine alcohol[4].

Pharmacokinetics of O-Desmethyl Mebeverine Alcohol

Given the rapid and extensive metabolism of mebeverine, the pharmacokinetic profile of its metabolites, including O-desmethyl mebeverine alcohol, is of significant interest for understanding the drug's disposition.

| Parameter | Value (Arithmetic Mean ± SD) | Conditions | Source(s) |

| Cmax (ng/mL) | 24.43 ± 8.71 | Fasted, single dose | [10] |

| tmax (h) | Median (range): Not specified | Fasted, single dose | [10] |

| AUCτ (ng/ml/h) | Not specified | Fasted, single dose | [10] |

Note: The available public assessment report provides some pharmacokinetic data for desmethyl mebeverine alcohol, but a complete dataset with all parameters from a single, comprehensive study was not found.

Analytical Methodologies for Structural Elucidation and Quantification

The accurate identification and quantification of O-desmethyl mebeverine alcohol in biological samples are essential for metabolic and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like O-desmethyl mebeverine alcohol, derivatization is a necessary step to increase their volatility.

Experimental Protocol: GC-MS Analysis of O-Desmethyl Mebeverine Alcohol in Human Plasma

This protocol is a synthesized methodology based on established practices for mebeverine metabolite analysis[2].

-

Sample Preparation and Extraction:

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of the metabolite).

-

Perform enzymatic hydrolysis of potential glucuronide conjugates by adding β-glucuronidase and incubating at an appropriate temperature (e.g., 37°C).

-

Conduct solid-phase extraction (SPE) using a C18 cartridge to isolate the metabolites.

-

Condition the cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the metabolites with a high-organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried residue in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions (Illustrative):

-

Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the derivatized analyte.

-

-

Mass Spectrometer Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized O-desmethyl mebeverine alcohol and the internal standard.

-

-

Mass Spectral Fragmentation: The mass spectrum of the derivatized O-desmethyl mebeverine alcohol will exhibit characteristic fragments. The fragmentation pattern is influenced by the derivatizing group. For a silylated derivative, common fragmentations would involve cleavage of the C-C bond alpha to the nitrogen atom and fragmentation of the silyl groups. The specific ions to be monitored in SIM mode should be determined by analyzing a pure standard of the derivatized metabolite.

Caption: Workflow for the GC-MS analysis of O-desmethyl mebeverine alcohol.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, making it a preferred method for the analysis of polar and non-volatile metabolites in complex biological matrices.

Experimental Protocol: HPLC-MS/MS Analysis of O-Desmethyl Mebeverine Alcohol in Human Plasma

This protocol is a synthesized methodology based on published methods for the simultaneous quantification of mebeverine metabolites[11][12].

-

Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of O-desmethyl mebeverine alcohol)[11].

-

Perform protein precipitation by adding a larger volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion for analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions (Illustrative):

-

Column: A reversed-phase C18 or C8 column with a small particle size (e.g., < 2 µm) for high resolution.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized to achieve good separation of the metabolite from other endogenous components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometer Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

Precursor Ion: The protonated molecule [M+H]+ of O-desmethyl mebeverine alcohol.

-

Product Ion(s): Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These fragments typically result from the cleavage of the side chain.

-

-

-

Mass Spectral Fragmentation in MS/MS: In positive ion ESI-MS/MS, the protonated molecule of O-desmethyl mebeverine alcohol will fragment in a predictable manner. Key fragmentations often involve the loss of the butanol side chain and cleavage at the benzylic position. The selection of specific MRM transitions is crucial for the development of a robust and reliable quantitative assay.

Caption: Workflow for the HPLC-MS/MS analysis of O-desmethyl mebeverine alcohol.

Synthesis of O-Desmethyl Mebeverine Alcohol as a Reference Standard

Conclusion

O-Desmethyl mebeverine alcohol is a key metabolite in the biotransformation of mebeverine. Its chemical structure, arising from the hydrolysis and subsequent O-demethylation of the parent drug, dictates its physicochemical properties and analytical behavior. This technical guide has provided a detailed overview of its structure, metabolic formation, and state-of-the-art analytical methodologies for its analysis. The provided protocols for GC-MS and HPLC-MS/MS serve as a robust starting point for researchers and drug development professionals in their efforts to study the pharmacokinetics and metabolism of mebeverine. The continued investigation into the specific enzymes involved in its formation and the generation of comprehensive pharmacokinetic data will further enhance our understanding of this important drug and its metabolites.

References

-

Public Assessment Report of the Medicines Evaluation Board in the Netherlands for Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. (2017). Geneesmiddeleninformatiebank. [Link]

-

Tulich, L. J., Randall, J. L., Kelm, G. R., & Wehmeyer, K. R. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Applications, 682(2), 273–281. [Link]

-

Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., & Appolonova, S. A. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125. [Link]

- Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition, 28(3), 253–260.

-

Desmethyl Mebeverine Alcohol-D5. Veeprho. [Link]

-

Proposed mass spectral fragmentation pathways of MB metabolites. ResearchGate. [Link]

-

Moskaleva, N. E., Kuznetsov, R. M., Markin, P. A., & Appolonova, S. A. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periódico Tchê Química, 16(32), 633-646. [Link]

- Method of producing high-purity 4-(2-hydroxyethyl)phenol.

-

Foti, R. S., & Wahlstrom, J. L. (2014). Melatonin Activation by Human Cytochrome P450 Enzymes: A Comparison between Different Isozymes. International journal of molecular sciences, 15(10), 18793–18808. [Link]

-

Al-Jenoobi, F. I., Al-Suwayeh, S. A., Muzaffar, I., & Alam, M. A. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 60(7), 1083. [Link]

-

Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]

-

Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and occurrence of O-demethylation in plant metabolism. Frontiers in plant science, 1, 14. [Link]

-

Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 335–340. [Link]

Sources

- 1. O-Desmethyl Mebeverine Alcohol | CAS 155172-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. O-Desmethyl Mebeverine Alcohol - Acanthus Research [acanthusresearch.com]

- 7. Melatonin Activation by Human Cytochrome P450 Enzymes: A Comparison between Different Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 11. deboni.he.com.br [deboni.he.com.br]

- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Pharmacokinetic Profiling: Mebeverine Metabolite O-Desmethyl Alcohol

[1]

Executive Summary

This technical guide provides a rigorous analysis of the pharmacokinetics (PK), metabolic formation, and bioanalytical quantification of O-desmethyl mebeverine alcohol (also known as desmethyl mebeverine alcohol). While often overshadowed by the major circulating metabolite (desmethyl mebeverine acid, DMAC), the O-desmethyl alcohol moiety represents a critical node in the metabolic cascade of mebeverine.

Recent bioequivalence studies and receptor binding assays have elucidated that while its plasma exposure is low (

Metabolic Pathway & Chemical Identity

Mebeverine is an ester prodrug that undergoes rapid, extensive first-pass metabolism.[1] The parent compound is rarely detectable in systemic circulation.[2] The metabolic pathway bifurcates immediately upon hydrolysis.

The Hydrolysis-Oxidation Cascade

-

Primary Hydrolysis: Mebeverine is hydrolyzed by plasma and hepatic esterases into Veratric Acid and Mebeverine Alcohol (MAL).[1]

-

Secondary Metabolism (The Alcohol Arm):

-

Oxidation: The primary pathway for MAL is oxidation to Mebeverine Acid (MAC) , followed by demethylation to Desmethyl Mebeverine Acid (DMAC) . DMAC is the major circulating metabolite.

-

Demethylation (The Target Pathway): A minor fraction of Mebeverine Alcohol undergoes direct O-demethylation at the para-methoxy position of the phenethyl ring, yielding O-Desmethyl Mebeverine Alcohol .

-

Structural Visualization

The following diagram illustrates the metabolic divergence, highlighting the formation of the O-desmethyl alcohol metabolite.

Figure 1: Metabolic pathway of Mebeverine showing the divergence between the major acid pathway and the minor alcohol demethylation pathway.

Pharmacokinetic Profile

The pharmacokinetic signature of O-desmethyl mebeverine alcohol is characterized by rapid formation and low systemic exposure relative to the acid metabolites.

Quantitative Parameters (Single Dose, 200 mg Modified Release)

The following data aggregates findings from bioequivalence studies utilizing high-sensitivity LC-MS/MS assays.

| Parameter | O-Desmethyl Mebeverine Alcohol | Desmethyl Mebeverine Acid (DMAC) | Interpretation |

| 1.8 – 2.0 ng/mL | ~1670 ng/mL | The alcohol metabolite circulates at ~0.1% of the major acid metabolite concentration. | |

| ~2.0 – 3.0 h | 1.0 – 2.5 h | Appearance in plasma is rate-limited by the initial hydrolysis step. | |

| 12.0 – 13.0 ng·h/mL | >4000 ng[3]·h/mL | Low extent of exposure confirms it is a minor elimination pathway. | |

| Elimination | Renal (conjugated) | Renal | Excreted largely as glucuronide conjugates. |

Pharmacodynamic Implications

Despite its low plasma concentration, O-desmethyl mebeverine alcohol is pharmacologically active.

-

Mechanism: Potent antagonist of the

-adrenergic receptor. -

Clinical Relevance: While DMAC is the surrogate marker for bioequivalence due to its stability and abundance, the O-desmethyl alcohol contributes to the localized antispasmodic effect on intestinal smooth muscle before systemic clearance.

Bioanalytical Methodology (LC-MS/MS)[5]

Quantifying O-desmethyl mebeverine alcohol requires a method capable of sub-nanogram sensitivity (LLOQ < 0.1 ng/mL) due to its low circulating levels.

Sample Preparation Protocol

Objective: Isolate the metabolite from human plasma while preventing ex vivo hydrolysis of any residual parent mebeverine.

-

Collection: Collect blood into

EDTA tubes containing Sodium Fluoride (NaF) to inhibit esterase activity immediately. -

Internal Standard (IS) Addition: Add 50

L of Desmethyl Mebeverine Alcohol-d5 (deuterated standard) to 200 -

Protein Precipitation:

-

Add 600

L of ice-cold Acetonitrile (1% Formic Acid). -

Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Evaporation & Reconstitution:

-

Transfer supernatant to a clean plate.

-

Evaporate under nitrogen stream at 40°C.

-

Reconstitute in 150

L of Mobile Phase A/B (50:50).

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

m, 2.1 x 50 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.5 minutes.

-

Ionization: ESI Positive Mode (

). -

MRM Transitions:

-

Analyte: 252.2

121.1 m/z (Quantifier). -

IS (d5): 257.2

126.1 m/z.

-

Bioanalytical Logic Diagram

Figure 2: Workflow for the high-sensitivity quantification of O-desmethyl mebeverine alcohol.

References

-

Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Tulich, L.J., et al. (1996).[] "Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method." Journal of Chromatography B. Link

-

Medicines & Healthcare products Regulatory Agency (MHRA). (2018). "Public Assessment Report: Mebeverine Hydrochloride 135mg Film-Coated Tablets."[1] Link

-

Hatami, M., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

Desmethylmebeverine alcohol molecular weight and formula

Molecular Identity, Metabolic Genesis, and Analytical Profiling

Executive Summary

Desmethylmebeverine alcohol (also known as O-desmethylmebeverine alcohol) is a Phase I metabolite of the antispasmodic agent mebeverine.[] Chemically identified as 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol , it represents the product of ester hydrolysis followed by O-demethylation of the parent drug.[]

While mebeverine itself is rapidly hydrolyzed in plasma to veratric acid and mebeverine alcohol, the subsequent metabolic cascade produces desmethylmebeverine alcohol.[] This molecule is critical in pharmacokinetic profiling as it serves as a marker for the O-demethylation pathway, distinct from the oxidative pathway that yields mebeverine acid.[]

Physicochemical Identity

The following data establishes the core chemical specifications for Desmethylmebeverine alcohol, validated for use in impurity profiling and metabolite identification standards.

| Property | Specification |

| Chemical Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol |

| Common Synonyms | O-Desmethylmebeverine alcohol; Desmethyl Mebeverine Alcohol |

| CAS Registry Number | 155172-67-1 |

| Molecular Formula | C₁₅H₂₅NO₂ |

| Molecular Weight | 251.37 g/mol |

| Monoisotopic Mass | 251.1885 Da |

| SMILES | CCN(CCCCO)C(C)CC1=CC=C(C=C1)O |

| LogP (Predicted) | ~1.87 |

| pKa (Predicted) | 9.98 (Phenolic OH), 10.1 (Amine) |

| Physical State | Solid / Powder |

Metabolic Genesis and Pathway Logic

Mebeverine undergoes a "first-pass" metabolism that is nearly 100% efficient, meaning the parent compound is rarely detected in plasma.[] The primary metabolic route involves:

-

Rapid Hydrolysis: Esterases cleave mebeverine into Veratric Acid and Mebeverine Alcohol .[]

-

Divergent Biotransformation: Mebeverine alcohol is then processed via two competing pathways:

-

Oxidation: To Mebeverine Acid (Major pathway).[]

-

O-Demethylation: To Desmethylmebeverine Alcohol (Minor pathway, CYP450 mediated).[]

-

The presence of Desmethylmebeverine alcohol indicates specific enzymatic activity (likely CYP2D6 or similar O-demethylases) acting on the phenethylamine moiety.[]

Metabolic Pathway Diagram

The following directed graph illustrates the causal flow from the parent drug to its specific alcohol and acid metabolites.[][2]

Figure 1: Biotransformation pathway of Mebeverine, highlighting the O-demethylation route yielding Desmethylmebeverine Alcohol.[]

Analytical Methodology: LC-MS/MS Protocol

Quantifying Desmethylmebeverine alcohol requires high sensitivity due to its lower abundance compared to the acid metabolites.[] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.

Sample Preparation (Plasma)

Principle: Protein precipitation is preferred over SPE for recovery of polar alcohol metabolites.[]

-

Aliquot: Transfer 200 µL of human plasma to a centrifuge tube.

-

Internal Standard: Add 20 µL of deuterated internal standard (Desmethylmebeverine Alcohol-d5).

-

Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 60 seconds.[]

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A/B (90:10).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[]

-

Mobile Phase A: 0.1% Formic Acid in Water.[]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B[]

-

1-4 min: Linear ramp to 90% B

-

4-5 min: Hold 90% B

-

5.1 min: Re-equilibrate 10% B

-

-

Flow Rate: 0.4 mL/min.[]

Mass Spectrometry Parameters (MRM)

The molecule ionizes readily in ESI+ due to the tertiary amine.[]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Desmethylmebeverine Alcohol | 252.2 [M+H]⁺ | 107.1 (Quantifier) | 30 | 25 |

| 135.1 (Qualifier) | 30 | 20 | ||

| Internal Standard (d5) | 257.2 [M+H]⁺ | 112.1 | 30 | 25 |

Note: The product ion at m/z 107.1 typically corresponds to the hydroxy-benzyl fragment, characteristic of the desmethylated phenol ring.[]

Synthesis and Isolation

For researchers requiring reference standards, Desmethylmebeverine alcohol is typically not isolated from biological matrices due to low yield.[] It is synthesized via reductive amination :

-

Precursors: 4-(2-aminopropyl)phenol and 4-hydroxybutanal (protected).[]

-

Reaction: Reductive alkylation using Sodium Triacetoxyborohydride (STAB).

-

Deprotection: Removal of hydroxyl protecting groups.[]

-

Purification: HPLC to >98% purity.

References

-

Moskaleva, N. E., et al. (2017).[][3] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Kristinsson, J., et al. (1994).[][3][4] The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology. Retrieved from [Link]

Sources

Biological Activity & Pharmacokinetic Characterization: Desmethylmebeverine Alcohol

The following technical guide details the biological activity, metabolic context, and analytical characterization of Desmethylmebeverine Alcohol , a specific downstream metabolite of the antispasmodic agent Mebeverine.

Technical Whitepaper for Drug Metabolism & Pharmacokinetics (DMPK) Applications[1][2]

Executive Summary

Desmethylmebeverine Alcohol (CAS: 155172-67-1) is a secondary metabolite formed during the biotransformation of Mebeverine.[1][2][3] Unlike the parent drug, which acts as a potent musculotropic antispasmodic via sodium (Na⁺) and calcium (Ca²⁺) channel blockade, Desmethylmebeverine Alcohol is pharmacologically inert regarding smooth muscle relaxation.[1][2]

Its primary significance in drug development lies not in therapeutic efficacy, but in Pharmacokinetics (PK) and Bioequivalence (BE) studies.[1][2] As Mebeverine undergoes rapid and extensive first-pass hydrolysis (ester cleavage), the parent compound is rarely detectable in plasma.[1][2][4][5] Consequently, downstream metabolites like Desmethylmebeverine Alcohol serve as critical biomarkers for monitoring systemic exposure and metabolic clearance.[1]

Chemical Identity & Metabolic Pathway

Mebeverine is a tertiary amine ester.[1] Upon oral administration, it is rapidly hydrolyzed by plasma esterases into Veratric Acid and Mebeverine Alcohol .[1][4][5][6][7] Mebeverine Alcohol subsequently undergoes O-demethylation to form Desmethylmebeverine Alcohol .[1][2][8]

Physiochemical Profile

| Property | Specification |

| Chemical Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol |

| CAS Number | 155172-67-1 |

| Molecular Formula | C₁₅H₂₅NO₂ |

| Molecular Weight | 251.37 g/mol |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| Role | Phase I Metabolite (Hydrolysis + O-Demethylation) |

Biotransformation Map

The following diagram illustrates the degradation of Mebeverine into its alcohol and acid metabolites.

Figure 1: Metabolic cascade of Mebeverine.[1][4][5][6] Desmethylmebeverine Alcohol is formed via the O-demethylation of the transient Mebeverine Alcohol intermediate.[2]

Biological Activity Assessment

Lack of Antispasmodic Potency

Mebeverine functions by stabilizing excitable membranes (blocking voltage-gated Na⁺ channels) and preventing Ca²⁺ influx in smooth muscle cells.[1][2]

-

Experimental Evidence: Studies utilizing guinea pig ileum models have demonstrated that while Mebeverine induces significant relaxation (IC₅₀ ~1-5 µM), the hydrolyzed alcohol metabolites (including Desmethylmebeverine Alcohol) exhibit negligible affinity for these channels at physiological concentrations.[1][2]

-

Implication: Desmethylmebeverine Alcohol does not contribute to the therapeutic effect of the drug.[2]

Structural Toxicology & False Positives

While therapeutically inactive, the structure of Desmethylmebeverine Alcohol bears a phenethylamine backbone similar to certain amphetamines.[1][2]

-

Forensic Relevance: High concentrations of Mebeverine metabolites in urine can occasionally trigger false-positive results in immunoassays for amphetamines.[1][2][9]

-

Differentiation: Confirmatory testing via GC-MS or LC-MS/MS easily distinguishes Desmethylmebeverine Alcohol from illicit substances due to its distinct mass fragmentation pattern (presence of the hydroxybutyl chain).[1][2]

Experimental Protocols

Protocol A: Ex Vivo Smooth Muscle Relaxation Assay (Validation of Inactivity)

Objective: To confirm that Desmethylmebeverine Alcohol does not possess the antispasmodic properties of the parent drug.[2]

Reagents:

Workflow:

-

Tissue Preparation: Isolate 2 cm segments of guinea pig ileum and suspend in an organ bath containing Tyrode’s solution at 37°C.

-

Equilibration: Apply 1g resting tension and equilibrate for 60 mins, washing every 15 mins.

-

Contraction Induction: Induce sub-maximal contraction using 10 µM ACh or 60 mM KCl. Wait for a stable plateau.

-

Dosing: Add Desmethylmebeverine Alcohol cumulatively (10⁻⁸ M to 10⁻⁴ M).

-

Data Acquisition: Record isometric tension via force-displacement transducer.

-

Analysis: Calculate % relaxation relative to the maximal spasmogen-induced contraction.

Protocol B: LC-MS/MS Quantification in Plasma (PK Monitoring)

Objective: To quantify Desmethylmebeverine Alcohol as a marker of metabolic flux.

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled to UHPLC.

Methodology:

-

Sample Prep (Solid Phase Extraction):

-

Chromatography:

-

Mass Spectrometry (MRM Mode):

Comparative Data Summary

The following table contrasts the parent drug with the Desmethylmebeverine Alcohol metabolite.

| Feature | Mebeverine (Parent) | Desmethylmebeverine Alcohol (Metabolite) |

| Primary Action | Na⁺/Ca²⁺ Channel Blocker | Inactive / Metabolic Waste |

| Plasma Half-life | Undetectable (Rapid Hydrolysis) | ~2 - 5 hours (Variable) |

| Bioavailability | Low (First-pass effect) | Systemically available post-hydrolysis |

| Smooth Muscle IC₅₀ | ~1.5 µM | > 100 µM (Inactive) |

| Analytical Use | Formulation Quality Control | PK/Bioequivalence Marker |

References

-

Stockis, A., et al. (2002).[1][2][6][7] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2][7][10] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1][2] Link

-

Kelm, G. R., et al. (1996).[1][2][11] "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B: Biomedical Sciences and Applications, 682(2), 273-281.[1][2][] Link

-

Den Hertog, A., & Van den Akker, J. (1987).[1][2] "The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres."[1][7] European Journal of Pharmacology, 139(3), 353-355.[1][2] Link

-

BOC Sciences. (2024).[1][2] "Desmethylmebeverine Alcohol - Product Analysis and CAS 155172-67-1 Data."

Sources

- 1. Mebeverine - Wikipedia [en.wikipedia.org]

- 2. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]

- 3. ethyl alcohol suppliers USA [americanchemicalsuppliers.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Metabolic Pathway of Mebeverine to Desmethylmebeverine Alcohol

The following technical guide details the metabolic trajectory of Mebeverine, focusing specifically on the formation of Desmethylmebeverine Alcohol . This document is structured for researchers and drug development scientists, prioritizing mechanistic accuracy, experimental validation, and bioanalytical rigor.

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)[1]

Executive Technical Summary

Mebeverine is a musculotropic antispasmodic agent characterized by an ester linkage between a veratric acid moiety and an amino-alcohol chain.[1] Its metabolism is defined by a rapid, high-clearance hydrolytic cascade , rendering the parent compound virtually undetectable in systemic circulation shortly after administration.[1]

The specific metabolite Desmethylmebeverine Alcohol is formed via a two-step sequence:

-

Primary Hydrolysis: Cleavage of the ester bond to yield Mebeverine Alcohol.

-

Secondary Phase I Metabolism: O-demethylation of the para-methoxy group on the phenyl ring of the alcohol moiety.

While Desmethylmebeverine Acid (DMAC) is often cited as the major circulating metabolite, Desmethylmebeverine Alcohol represents a critical intermediate and a specific marker of the reductive/oxidative balance in the metabolic pathway prior to carboxylic acid formation.

The Metabolic Cascade: Mechanistic Pathway

The transformation from Mebeverine to Desmethylmebeverine Alcohol involves distinct enzymatic classes: plasma esterases and hepatic Cytochrome P450s .

Step 1: Rapid Ester Hydrolysis (First-Pass)

Upon oral administration, Mebeverine undergoes near-complete hydrolysis during first-pass metabolism.[1]

-

Enzymes: Non-specific esterases (Carboxylesterases, likely hCES1/hCES2) and plasma butyrylcholinesterase.[1]

-

Products:

-

Kinetics: Extremely rapid (

min for parent drug).[1] This step is the rate-limiting factor for the bioavailability of the parent but the generating step for the alcohol metabolite.

Step 2: O-Demethylation (Phase I)

The resulting Mebeverine Alcohol serves as the substrate for Phase I oxidative enzymes.[1]

-

Enzymes: Cytochrome P450 monooxygenases (CYP450).[1][6] Based on structural analogues (methoxy-amphetamines) and general metabolic handling of phenethylamines, CYP2D6 and CYP2C19 are the primary candidate isozymes for this O-demethylation.[1]

-

Reaction: Oxidative cleavage of the methyl ether at the para-position of the phenyl ring.

-

Product: Desmethylmebeverine Alcohol (4-[ethyl(1-(4-hydroxyphenyl)propan-2-yl)amino]butan-1-ol).[1]

Pathway Visualization

The following diagram illustrates the specific flow from parent to the target alcohol metabolite, distinguishing it from the competing acid pathway.

Figure 1: Metabolic pathway focusing on the conversion of Mebeverine to Desmethylmebeverine Alcohol.[1] Note the divergence where Mebeverine Alcohol can also be oxidized to Mebeverine Acid (MAC).[1]

Experimental Validation Protocols

To rigorously confirm this pathway and quantify the formation of Desmethylmebeverine Alcohol, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability & Phenotyping

Objective: Confirm Mebeverine Alcohol as the precursor and identify the specific CYP isozyme responsible for the O-demethylation.

Protocol:

-

Substrate Preparation: Synthesize or procure pure Mebeverine Alcohol (not the parent ester, to isolate the second step).[1]

-

System: Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

Incubation:

-

Mix HLM (0.5 mg/mL final), Buffer (0.1 M Phosphate, pH 7.4), and Substrate (1 µM Mebeverine Alcohol).[1]

-

Pre-incubation: 5 min at 37°C.

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Phenotyping (Inhibition): Run parallel tubes with specific inhibitors:

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS) at 0, 15, 30, and 60 min.

-

Analysis: Monitor the appearance of Desmethylmebeverine Alcohol (m/z transition ~298 → 107/121) via LC-MS/MS.

Validation Logic: If Quinidine significantly reduces the formation of Desmethylmebeverine Alcohol compared to control, CYP2D6 is the primary driver. This confirms the enzymatic mechanism.

Bioanalytical Quantification (LC-MS/MS)

For pharmacokinetic studies, distinguishing the alcohol metabolites from the acid metabolites is critical due to isobaric interferences or source fragmentation.[1]

Method Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18 or C8 (e.g., Acquity UPLC BEH C8, 1.7 µm) | C8 provides better peak shape for secondary amines than C18.[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic pH ensures protonation of the amine for ESI+. |

| Ionization | ESI Positive Mode | The tertiary amine is readily protonated. |

| MRM Transitions | Mebeverine Alcohol: 312.2 → 121.1Desmethyl-Meb Alcohol: 298.2 → 107.1 | Specific fragmentation of the methoxy/hydroxy-benzyl moiety. |

| Sample Prep | Protein Precipitation (PPT) or SPE | PPT is sufficient for plasma; SPE reduces matrix effect for urine.[1] |

Pharmacokinetic Profile & Data Summary

While the parent drug is transient, the metabolites exhibit distinct kinetic profiles. The table below summarizes key parameters derived from human plasma studies.

| Compound | Role | Tmax (h) | Half-life (h) | Detection Window |

| Mebeverine | Parent Drug | N/A (Rapid Hydrolysis) | < 0.5 | Negligible in plasma |

| Mebeverine Alcohol | Intermediate | 0.5 – 1.0 | ~2.0 - 2.5 | Acute phase only |

| Desmethylmebeverine Alcohol | Target Metabolite | 1.0 – 1.5 | ~2.5 - 3.0 | Secondary phase |

| Desmethylmebeverine Acid (DMAC) | Major Terminal Metabolite | 1.5 – 3.0 | 5.0 - 6.0 | Primary PK marker |

Note: Desmethylmebeverine Alcohol concentrations are typically lower than DMAC, as the oxidative pathway to the acid (MAC/DMAC) is the dominant clearance route for the alcohol intermediate.[1]

Workflow Visualization

The following DOT diagram outlines the decision logic for identifying this metabolite in a biological sample.

Figure 2: Analytical workflow for the detection and segregation of Desmethylmebeverine Alcohol from plasma samples.

References

-

Stockis, A., et al. (2002).[1][4] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[4][7] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Kelm, G. R., et al. (1996).[1][5] "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B. Link

-

Kristinsson, J., et al. (1994).[1] "Metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry." Pharmacology & Toxicology. Link

-

FDA/EMA Guidelines. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (General guidance for CYP phenotyping protocols described in Section 3). Link

Sources

- 1. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wada-ama.org [wada-ama.org]

- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openanesthesia.org [openanesthesia.org]

- 7. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Comparative Analysis of Mebeverine Metabolites – Mebeverine Acid vs. Desmethylmebeverine Alcohol

Executive Summary

Mebeverine is a musculotropic antispasmodic agent primarily used for the treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its pharmacokinetic profile is characterized by rapid and extensive first-pass metabolism, rendering the parent compound virtually undetectable in systemic circulation. Consequently, the efficacy and safety profiles of Mebeverine are intrinsically linked to its metabolic cascade.

This technical guide delineates the critical distinctions between two specific downstream metabolites: Mebeverine Acid (MAC) and Desmethylmebeverine Alcohol . While often discussed together in pharmacokinetic (PK) studies, these compounds represent divergent metabolic fates—oxidation versus demethylation—and possess distinct roles in bioanalysis and pharmacodynamics.

-

Mebeverine Acid (MAC): The product of alcohol oxidation.[4][5] It is a major circulating metabolite and serves as a primary surrogate marker for Mebeverine exposure in bioequivalence studies.

-

Desmethylmebeverine Alcohol: The product of O-demethylation.[4][] It retains the alcohol moiety and has been identified as a pharmacologically active metabolite (potent

-receptor inhibitor), contributing to the therapeutic effect despite its lower systemic abundance.[7]

Metabolic Pathway & Structural Context

Mebeverine is an ester that undergoes rapid hydrolysis by plasma and hepatic esterases. This primary cleavage yields Veratric Acid (3,4-dimethoxybenzoic acid) and Mebeverine Alcohol (MAL).[7] The subsequent biotransformation of Mebeverine Alcohol bifurcates into two distinct pathways: oxidation and demethylation.

Metabolic Cascade Diagram

The following diagram illustrates the genesis of Mebeverine Acid and Desmethylmebeverine Alcohol from the parent compound.

Figure 1: Metabolic pathway of Mebeverine showing the divergence of Mebeverine Alcohol into its oxidized (Acid) and demethylated (Alcohol) derivatives.[4][7][8][9][10]

Structural & Physicochemical Profiling

The fundamental difference between these two metabolites lies in the modification of the butyl chain versus the phenyl ring.

Comparative Analysis Table

| Feature | Mebeverine Acid (MAC) | Desmethylmebeverine Alcohol |

| Metabolic Origin | Oxidation of the aliphatic alcohol tail.[7] | O-Demethylation of the aromatic methoxy group. |

| Chemical Structure | Carboxylic acid derivative of Mebeverine. | Phenolic derivative of Mebeverine Alcohol. |

| Functional Group Change | ||

| Molecular Formula | ||

| Polarity | High (due to ionizable carboxylic acid).[7] | Moderate (increased polarity over parent due to phenol). |

| Primary Role | PK Marker: High abundance, stable elimination profile. | Active Metabolite: Retains pharmacological potency. |

Structural Elucidation

-

Mebeverine Acid: The butyl alcohol chain of the intermediate is oxidized to a butyric acid moiety. The aromatic ring remains intact as a para-methoxy structure. This oxidation significantly increases water solubility and facilitates renal excretion.

-

Desmethylmebeverine Alcohol: The para-methoxy group on the phenyl ring is demethylated to a phenol (hydroxyl group).[7] The aliphatic butyl alcohol chain remains intact. This metabolite is structurally closer to catecholamine-like structures, which may explain its receptor affinity.[7]

Pharmacokinetics & Bioanalysis[2][3][9][11]

In drug development, distinguishing these metabolites is critical for accurate bioequivalence (BE) assessment and mechanism of action (MoA) studies.[7]

Plasma Exposure & Kinetics

-

Mebeverine Acid (MAC): Along with Desmethylmebeverine Acid (DMAC), MAC is a dominant circulating species.[7][9] Plasma concentrations of the acids are typically 1000-fold higher than the alcohol forms.[4][5] It exhibits a rapid appearance (

h) and elimination ( -

Desmethylmebeverine Alcohol: Present in plasma at much lower concentrations (nanogram/mL range). Its detection requires high-sensitivity assays.[7] However, its presence is significant because it represents the "active" fraction of the dose before it is deactivated by oxidation to the acid.

Bioanalytical Strategy (LC-MS/MS)

Quantification of these metabolites requires specific mass transitions due to their structural differences.[7]

-

Sample Preparation: Protein precipitation is generally sufficient, though Solid Phase Extraction (SPE) is preferred for the low-abundance alcohol metabolites to reduce matrix effects.[7]

-

Chromatography: Reversed-phase C18 or C8 columns.

-

Mebeverine Acid elutes earlier due to the polar carboxylic acid group.

-

Desmethylmebeverine Alcohol shows greater retention than the acid but less than the parent.

-

Experimental Protocol: Simultaneous Quantification

-

Extraction: Aliquot 200

L plasma. Add Internal Standard (IS) (e.g., Mebeverine Acid-d5).[7] Precipitate with Acetonitrile. Centrifuge at 10,000 rpm for 10 min. -

Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

MS/MS Detection (ESI+):

-

Mebeverine Acid: Monitor transition

(Loss of acid chain). -

Desmethylmebeverine Alcohol: Monitor transition

(Specific to phenol ring).[7]

-

Pharmacological Implications[1][2][3][8][12][13]

The distinction between these metabolites extends beyond structure to their biological activity.

Activity of Desmethylmebeverine Alcohol

Research indicates that Desmethylmebeverine Alcohol is pharmacologically active . It acts as a potent inhibitor of

-

Mechanism:[1][7][13] The phenolic hydroxyl group likely enhances hydrogen bonding within the receptor binding pocket compared to the methoxy group of the parent/acid.

Role of Mebeverine Acid

Mebeverine Acid is largely considered inactive or significantly less active than the alcohol forms. The oxidation of the alcohol to a carboxylic acid generally terminates the pharmacological activity by preventing the molecule from crossing lipid membranes effectively and altering receptor binding affinity. Its primary value in drug development is as a stable surrogate marker for patient compliance and pharmacokinetic linearity.

References

-

Stockis, A., et al. (2002).[4][5] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Tulich, L. J., et al. (1996). "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B. Link

-

Moskaleva, N. E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis. Link

-

TargetMol. "O-Desmethyl Mebeverine alcohol - Biological Activity." TargetMol Compound Database. Link

-

World Anti-Doping Agency (WADA). (2021). "Technical Letter – TL24: Mebeverine Metabolism." WADA Science. Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. m.youtube.com [m.youtube.com]

- 3. MEBEVERINE [drugs.ncats.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mims.com [mims.com]

Methodological & Application

Application Note: HPLC Method Development for Desmethylmebeverine Alcohol

This Application Note is designed for researchers and analytical scientists involved in the pharmaceutical analysis of Mebeverine metabolites. It provides a comprehensive, self-validating protocol for the HPLC method development of Desmethylmebeverine Alcohol (DMA) , a key Phase I metabolite formed via hydrolysis and subsequent O-demethylation.

Introduction & Metabolic Context

Mebeverine is an antispasmodic drug primarily metabolized via ester hydrolysis to Veratric Acid and Mebeverine Alcohol .[1][2][3][4] Further metabolism of Mebeverine Alcohol involves O-demethylation at the para-position of the phenyl ring, yielding Desmethylmebeverine Alcohol (DMA).

Monitoring DMA is critical for:

-

Pharmacokinetic Studies: Understanding the complete metabolic clearance pathway.

-

Impurity Profiling: DMA can appear as a degradation product in stability samples of the parent drug.

-

Synthesis QC: Verifying the purity of synthesized metabolite standards.

Metabolic Pathway Visualization

The following diagram illustrates the formation of DMA, highlighting the structural changes that dictate chromatographic behavior.

Caption: Step-wise metabolic formation of Desmethylmebeverine Alcohol from Mebeverine.[5]

Physicochemical Profiling & Method Strategy

To develop a robust method, we must first analyze the molecule's "personality" (physicochemical properties).

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | Contains a basic tertiary amine and an acidic phenol . |

| pKa (Base) | ~9.5 (Amine) | At neutral pH, the amine is protonated (cationic), causing tailing on standard C18 due to silanol interaction. |

| pKa (Acid) | ~10.0 (Phenol) | At high pH (>10), the phenol ionizes, reducing retention. |

| LogP | ~2.5 (Lower than parent) | Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution but elutes earlier than Mebeverine. |

| UV Max | ~225 nm, ~275 nm | Phenolic ring allows detection at 275 nm (selective) or 225 nm (sensitive). |

Strategic Decision: The pH Dilemma

-

Option A (High pH > 10): Keeps amine neutral (good peak shape) but ionizes phenol (bad retention stability). REJECTED.

-

Option B (Low pH < 3): Protonates amine (cationic) and keeps phenol neutral. Requires an end-capped column to prevent tailing but offers the most stable retention window. SELECTED.

Protocol: Optimized HPLC Method

This protocol uses a Low pH / Ion-Suppression strategy suitable for UV detection. For LC-MS applications, replace the Phosphate buffer with 0.1% Formic Acid.

Chromatographic Conditions[1][2][5][6][7][8][9][10]

-

Instrument: HPLC with PDA/DAD Detector (or UV).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

-

Why? High surface area and "double end-capping" are essential to shield the protonated amine from silanols.

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

-

Preparation: Dissolve 2.72 g KH₂PO₄ in 1L water; adjust pH to 3.0 with dilute Phosphoric Acid. Filter (0.45 µm).

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temp: 30°C (Controls viscosity and mass transfer).

-

Injection Volume: 10 µL.

-

Detection:

-

Channel A: 225 nm (High Sensitivity).

-

Channel B: 275 nm (High Selectivity for Phenol group).

-

Gradient Program

The gradient is designed to elute the polar DMA early while washing out the lipophilic parent drug (if present).

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 2.0 | 90 | 10 | Isocratic hold (focus peak) |

| 12.0 | 40 | 60 | Linear ramp to elute DMA |

| 15.0 | 10 | 90 | Wash (Elute Mebeverine) |

| 18.0 | 10 | 90 | Hold Wash |

| 18.1 | 90 | 10 | Return to Initial |

| 23.0 | 90 | 10 | Re-equilibration |

Method Development Workflow

This diagram outlines the logic flow used to arrive at the optimized protocol above. Use this for troubleshooting or adapting the method.

Caption: Logical decision tree for selecting pH 3.0 conditions over basic pH for DMA analysis.

Validation Parameters (Self-Validating System)

To ensure the method is reliable, perform the following System Suitability Tests (SST) before every run.

System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor ( | Ensures minimal secondary interaction between the amine and silanols. | |

| Theoretical Plates ( | Indicates good column efficiency. | |

| Retention Time %RSD | Confirms pump and gradient stability. | |

| Resolution ( | If analyzing mixtures (e.g., DMA vs. Mebeverine Alcohol). |

Linearity & Range[6]

-

Standard Preparation: Prepare a stock solution of DMA (1 mg/mL) in Methanol.

-

Working Standards: Dilute with Mobile Phase A:B (90:10) to concentrations of 1, 5, 10, 50, and 100 µg/mL.

-

Acceptance:

.[7]

Limit of Quantitation (LOQ)

-

Estimated LOQ for DMA at 225 nm is approximately 0.1 µg/mL (Signal-to-Noise ratio of 10:1).

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

-

Cause: Silanol activity interacting with the amine nitrogen.

-

Fix: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Base Deactivated" (BDS) column.

Issue: Retention Time Drift

-

Cause: pH instability in the buffer.

-

Fix: Ensure buffer is prepared fresh and pH is measured after adding salts but before adding organic solvent (if premixing).

Issue: Ghost Peaks

-

Cause: Contamination from the gradient (impurities in water/ACN).

-

Fix: Run a blank gradient. Use HPLC-grade water and solvents.

References

-

Moskaleva, N.E., et al. (2017).[5][8] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[2][3][9][8] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[5][9] Link

-

Stockis, A., et al. (2002).[1][10] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[1][11][10] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[10] Link

-

Santa Cruz Biotechnology. O-Desmethyl Mebeverine Alcohol Product Data. Link

-

Cayman Chemical. O-Desmethyl Mebeverine Acid (Related Metabolite Data). Link

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

- 1. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mathewsopenaccess.com [mathewsopenaccess.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ejgm.co.uk [ejgm.co.uk]

- 7. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

Technical Synthesis Guide: O-Desmethyl Mebeverine Alcohol Reference Standard

Protocol ID: AN-MEB-MET-04 | Version: 2.1[1]

Executive Summary & Application Scope

Target Molecule: O-Desmethyl Mebeverine Alcohol (Metabolite B)[1] CAS: 155172-67-1 IUPAC: 4-{ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butan-1-ol Role: Primary Phase I metabolite of Mebeverine (antispasmodic).[1][2]

This application note details the high-purity synthesis of O-Desmethyl Mebeverine Alcohol , a critical reference standard for pharmacokinetic (PK) profiling and forensic toxicology. Mebeverine undergoes rapid ester hydrolysis to Mebeverine Alcohol, followed by O-demethylation to the target compound. Because the phenolic hydroxyl group introduces regio-selectivity challenges during synthesis, this protocol utilizes a Benzyl-Protection Strategy .[1] This ensures N-alkylation specificity over O-alkylation, guaranteeing a reference standard exceeding 99.5% purity suitable for LC-MS/MS calibration.[1]

Metabolic Context & Retrosynthetic Logic

Understanding the biological origin of the target dictates the synthetic requirements. In vivo, Mebeverine is rarely detected; the "Alcohol" metabolites are the primary markers.[3]

Metabolic Pathway Visualization

The following diagram illustrates the degradation of Mebeverine into the target reference standard.

Figure 1: Metabolic cascade showing the formation of O-Desmethyl Mebeverine Alcohol.[1]

Strategic Synthesis Design

Direct alkylation of 4-hydroxy-N-ethylamphetamine is risky due to the competing nucleophilicity of the phenoxide anion (O-alkylation) versus the secondary amine (N-alkylation).[1] To mitigate this, we employ a Protection-Deprotection Strategy :

-

Precursor Selection: Start with 4-Methoxyphenylacetone (P2P derivative).[1]

-

Demethylation (Early Stage): Convert to phenol early, then protect as Benzyl ether.

-

Why? Late-stage demethylation (e.g., using BBr3) on the final amino-alcohol can lead to bromination of the primary alcohol or complex salt formation.[1]

-

-

Reductive Amination: Install the ethyl group.

-

Convergent N-Alkylation: Attach the butanol chain.

-

Global Deprotection: Simultaneous removal of protecting groups.

Detailed Synthesis Protocol

Phase 1: Preparation of the Protected Core (Intermediate A)

Objective: Synthesize N-ethyl-1-(4-(benzyloxy)phenyl)propan-2-amine.

Reagents:

-

4-Hydroxyphenylacetone (commercially available or via oxidation of 4-hydroxy-alpha-methylstyrene).[1]

-

Benzyl bromide (BnBr).

-

Ethylamine (70% aq. or 2M in THF).

-

Sodium Triacetoxyborohydride (STAB).

Workflow:

-

Protection: Dissolve 4-Hydroxyphenylacetone (1 eq) in Acetone. Add K2CO3 (2 eq) and Benzyl bromide (1.1 eq). Reflux for 4 hours. Filter and concentrate to yield 4-(Benzyloxy)phenylacetone.[1]

-

Reductive Amination:

-

Dissolve 4-(Benzyloxy)phenylacetone (10 mmol) in DCE (Dichloroethane).

-

Add Ethylamine (12 mmol) and Acetic Acid (1 eq). Stir for 30 min.

-

Add STAB (15 mmol) portion-wise at 0°C. Warm to RT and stir overnight.

-

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Dry (MgSO4) and concentrate.[1]

-

Purification: Flash chromatography (MeOH/DCM) to yield Intermediate A .

Phase 2: N-Alkylation & Chain Extension (Intermediate B)

Objective: Attach the hydroxybutyl chain without O-alkylation.

Reagents:

-

Intermediate A (from Phase 1).

-

4-Chlorobutyl acetate (Protected alcohol prevents side reactions).[1]

-

Potassium Iodide (KI) - Catalyst.[1]

-

Diisopropylethylamine (DIPEA).

-

Acetonitrile (ACN).

Workflow:

-

Dissolve Intermediate A (1 eq) in anhydrous ACN.

-

Add 4-Chlorobutyl acetate (1.2 eq), KI (0.5 eq), and DIPEA (2 eq).

-

Reflux at 80°C for 24-48 hours. Monitor by TLC/LC-MS for disappearance of secondary amine.[1]

-

Workup: Evaporate solvent. Partition between EtOAc and Water.[4]

-

Result: This yields the Benzyl-protected, Acetate-protected precursor.[1]

Phase 3: Global Deprotection & Isolation[1]

Objective: Remove Benzyl (ether) and Acetyl (ester) groups to yield the final Reference Standard.

Workflow:

-

Hydrolysis (Acetate removal): Dissolve intermediate in MeOH/Water (4:1). Add LiOH (3 eq).[1] Stir at RT for 2 hours.

-

Check: LC-MS should show loss of 42 Da (Acetyl).[1]

-

-

Hydrogenolysis (Benzyl removal):

-

Final Purification: Filter catalyst over Celite. Concentrate filtrate.

-

Crystallization: Recrystallize from Isopropanol/Ether or convert to Hydrochloride salt for stability.

Visualization of Synthesis Workflow

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.

Analytical Validation (QC)

To certify this compound as a Reference Standard, it must pass the following criteria.

Characterization Data

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 99.0% | HPLC-UV (210/280 nm) |

| Mass Spec | [M+H]+ = 252.36 m/z | LC-MS/MS (ESI+) |

| 1H NMR | Consistent with structure | 500 MHz DMSO-d6 |

| Solubility | Soluble in MeOH, DMSO | Visual |

Diagnostic NMR Signals (Expected)

-

Phenolic OH: Broad singlet ~9.2 ppm (Disappears with D2O).

-

Aromatic Protons: Two doublets (AA'BB' system) at ~7.0 and ~6.7 ppm (characteristic of para-substituted phenol).

-

Chiral Center (Methine): Multiplet at ~2.9 ppm.

-

N-Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.6 ppm).[1]

-

Butanol Chain: Triplet at ~3.4 ppm (CH2-OH).[1]

Handling & Stability

-

Storage: Store at -20°C under Argon. The free base is prone to oxidation (quinone formation); the Hydrochloride salt is preferred for long-term storage.[1]

-

Safety: The intermediate amines are potential irritants. The final product is a pharmacologically active metabolite; handle with standard PPE in a fume hood.

References

-

Moskaleva, N. E., et al. (2017).[7] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[7] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][7]

-

Cayman Chemical. (n.d.). O-Desmethyl Mebeverine Acid Product Data. Cayman Chemical Catalog.

-

Kraemer, T., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine.[1][6][8] Drug Metabolism and Disposition.

-

Axios Research. (n.d.). Desmethyl Mebeverine Alcohol Reference Standard Data.

-

National Center for Biotechnology Information. (2024). Mebeverine Compound Summary. PubChem.

Disclaimer: This protocol is for research and development purposes only. Synthesis of pharmacologically active compounds should be performed by qualified chemists in accordance with local regulations.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]

- 3. deboni.he.com.br [deboni.he.com.br]

- 4. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 5. Mebeverine - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemmethod.com [chemmethod.com]

High-Sensitivity GC-MS Quantification of Desmethylmebeverine Alcohol in Human Plasma

[1]

Executive Summary & Scientific Context

Desmethylmebeverine alcohol (O-desmethyl mebeverine alcohol) is a secondary but critical metabolite of the antispasmodic drug Mebeverine .[] While Mebeverine itself is rapidly hydrolyzed in plasma to Veratric Acid and Mebeverine Alcohol (MAL), the subsequent O-demethylation of MAL yields Desmethylmebeverine alcohol (D-MAL).

Quantifying D-MAL is essential for comprehensive pharmacokinetic (PK) profiling, particularly in bioequivalence studies where metabolic variability (e.g., CYP450 polymorphism) may alter clearance pathways.

Analytical Challenges & Strategy

-

Polarity: D-MAL contains both a phenolic hydroxyl and a primary aliphatic hydroxyl group, making it non-volatile and unsuitable for direct GC analysis.

-

Conjugation: In plasma, D-MAL circulates primarily as a glucuronide conjugate. Enzymatic hydrolysis is a mandatory pre-treatment step.

-

Sensitivity: Plasma levels are often in the low ng/mL range (2–200 ng/mL), necessitating Selected Ion Monitoring (SIM) and robust Solid Phase Extraction (SPE) .

This protocol details a validated workflow using Isotope Dilution GC-MS (ID-GC-MS) with silylation derivatization, ensuring high specificity and recovery.

Experimental Design & Causality

Internal Standard (IS) Selection

-

Gold Standard: Desmethylmebeverine Alcohol-d5 (Deuterated analog).[2]

-

Rationale: Stable isotope analogs correct for matrix effects, extraction efficiency variations, and derivatization incompleteness.

-

Alternative: If a deuterated analog is unavailable, a structural analog such as Etilefrine or a homologous phenethylamine may be used, though this compromises the "self-validating" nature of the method.

Sample Preparation Logic

-

Hydrolysis:

-Glucuronidase (from Helix pomatia or E. coli) is used to cleave the glucuronide bond, releasing free D-MAL. Helix pomatia juice often contains sulfatase activity as well, providing broader deconjugation. -

Extraction (SPE vs. LLE): SPE using C18 (Octadecyl) or Mixed-Mode Cation Exchange (MCX) cartridges is superior to Liquid-Liquid Extraction (LLE) for this analyte. The amine function allows for cation exchange retention, providing cleaner extracts than simple hydrophobic retention.

Derivatization Chemistry

-

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

-

Mechanism: Silylation replaces the active protons on the phenolic -OH and the aliphatic -OH with Trimethylsilyl (TMS) groups.[3]

-

Result: Formation of Desmethylmebeverine Alcohol-di-TMS . The tertiary amine remains underivatized. This increases volatility and thermal stability, preventing peak tailing.

Detailed Protocol

Reagents & Standards[4][5]

-

Reference Standard: Desmethylmebeverine Alcohol (Purity >98%).

-

Internal Standard: Desmethylmebeverine Alcohol-d5.[2]

-

Enzyme:

-Glucuronidase Type H-1 (from Helix pomatia). -

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

SPE Cartridges: C18 (500 mg) or Oasis MCX (Mixed-mode).

-

Solvents: Methanol (LC-MS grade), Ethyl Acetate, Pyridine (Anhydrous).

Step-by-Step Methodology